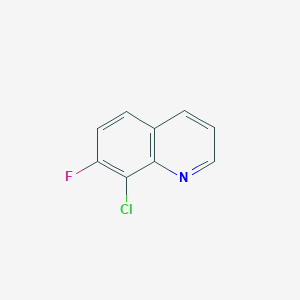

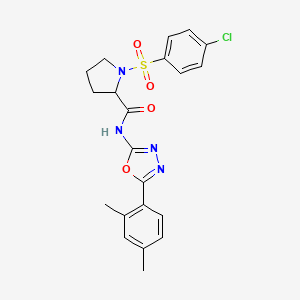

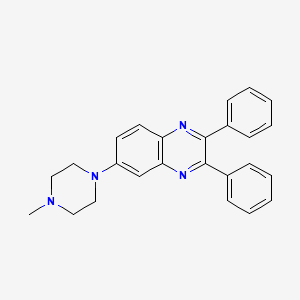

![molecular formula C24H25ClN4O3S3 B2492127 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride CAS No. 1215659-56-5](/img/structure/B2492127.png)

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to a class of chemically synthesized molecules featuring a fusion of multiple heterocyclic systems, including benzothiazole and tetrahydrothieno[2,3-c]pyridine rings. These structures are often explored for their potential biological activities, including inhibitory effects on various enzymes, receptors, and potential anticancer properties.

Synthesis Analysis

The synthesis of such complex molecules typically involves multi-step organic reactions, including condensation, cyclization, and amide formation processes. For instance, substituted benzamides and pyridine derivatives are synthesized through reactions involving key intermediates like thiocyanates, benzoyl chloride, and amino pyridines, followed by oxidation processes to form cyclic systems and amide couplings (Adhami et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using spectroscopic techniques such as IR, NMR, and X-ray crystallography, revealing the arrangement of atoms, bond lengths, angles, and the presence of intramolecular interactions crucial for stability and biological activity (Adhami et al., 2014).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, depending on the functional groups present. The presence of a benzothiazole moiety, for example, can impart specific chemical reactivities, such as susceptibility to electrophilic substitution or participation in coordination chemistry with metal ions (Vellaiswamy & Ramaswamy, 2017).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystalline structure, are determined by the molecular structure and functional groups. Compounds with benzothiazole and pyridine rings often exhibit moderate to high solubility in organic solvents and may form stable crystalline structures, facilitating their purification and characterization (Adhami et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Activity in Nonsteroidal Anti-Inflammatory Drugs

- Research on related compounds shows that derivatives of 2-aminothiazole and 2-amino-2-thiazoline, when coupled with acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid, exhibit anti-inflammatory activity. Compounds like N-(thiazol-2-yl)-3-(N,N-dimethylamino)benzamide and N-(thiazolin-2-yl)-4-(N,N-dimethylamino)benzamide hydrochloride have demonstrated these properties, indicating potential applications in nonsteroidal anti-inflammatory drugs (NSAIDs) (Lynch et al., 2006).

Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

- Substituted benzamides, closely related to the queried compound, have been identified as potent inhibitors of VEGFR-2 kinase activity. These compounds exhibit high kinase selectivity and efficacy in human lung and colon carcinoma xenograft models, suggesting their potential application in cancer treatment (Borzilleri et al., 2006).

Potential Antipsychotic Agents

- Heterocyclic analogues of certain benzamides have shown promise as potential antipsychotic agents. They demonstrate notable in vitro binding to dopamine D2 and serotonin receptors, as well as in vivo ability to antagonize certain responses in mice, indicative of antipsychotic activity (Norman et al., 1996).

Supramolecular Gelators

- N-(thiazol-2-yl)benzamide derivatives, structurally similar to the compound , have been explored for their gelation behavior. Their ability to form stable gels in certain solvent mixtures, driven by non-covalent interactions, positions them as potential candidates for use in supramolecular chemistry (Yadav & Ballabh, 2020).

Antibacterial Agents

- Benzamide derivatives, especially those containing a thiazole moiety, have been synthesized and tested for their antibacterial activities. Certain compounds in this category showed promising activity against bacteria like Staphylococcus aureus and Bacillus subtilis, indicating potential use as antibacterial agents (Palkar et al., 2017).

Cytotoxic Activity in Cancer Research

- Research on structurally related compounds has demonstrated significant cytotoxicity against certain human cancer cell lines, suggesting potential applications in cancer therapy. This indicates the broader relevance of benzamide derivatives in oncological research (Adhami et al., 2014).

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dimethylsulfamoyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3S3.ClH/c1-27(2)34(30,31)16-10-8-15(9-11-16)22(29)26-24-21(17-12-13-28(3)14-20(17)33-24)23-25-18-6-4-5-7-19(18)32-23;/h4-11H,12-14H2,1-3H3,(H,26,29);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVGPVSBPKFOAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

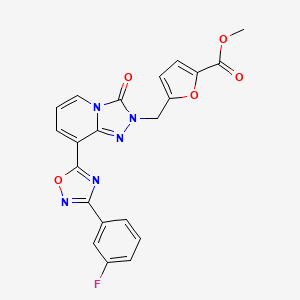

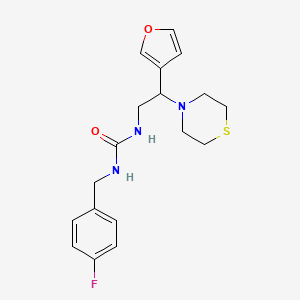

![Ethyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-3-carboxylate](/img/structure/B2492045.png)

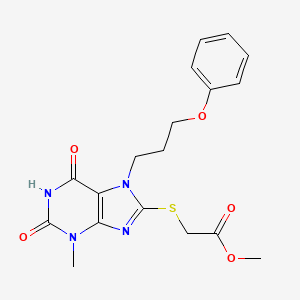

![Hexanoic acid, 6-oxo-6-[(phenylmethoxy)amino]-](/img/structure/B2492049.png)

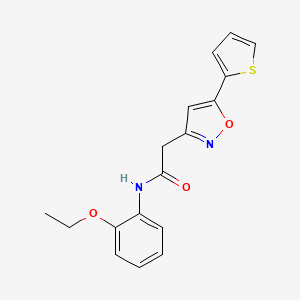

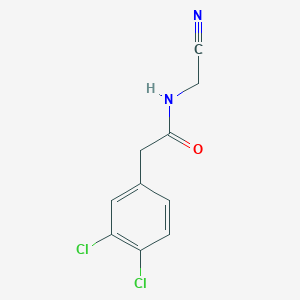

![5-ethyl-1-methyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2492054.png)